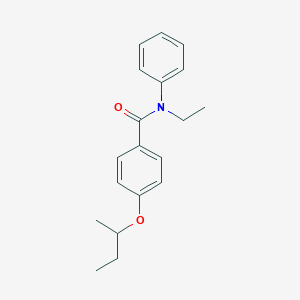![molecular formula C21H24N2O4S B250455 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by selectively inhibiting the activity of BTK, ITK, and TCR signaling, which are key regulators of immune cell function. By blocking these kinases, this compound prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation. This compound also enhances the activity of natural killer cells, which play a critical role in the immune response against cancer and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In addition, this compound has a favorable safety profile, with no significant adverse effects observed in clinical trials. This compound is well-tolerated by patients and has shown promising efficacy in early-phase clinical trials for the treatment of various types of cancer and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent and selective inhibition of BTK, ITK, and TCR signaling, its favorable safety profile, and its ability to enhance the activity of natural killer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process, its high cost, and its limited availability.
Orientations Futures
There are several potential future directions for the development of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to optimize the synthesis process to improve the yield and purity of the product. Another direction is to explore the use of this compound in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance. Additionally, further clinical trials are needed to determine the optimal dosing and treatment duration of this compound for the treatment of various types of cancer and autoimmune diseases. Finally, the development of novel BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate 4-(tetrahydro-2-furanylmethoxy)benzoic acid, the coupling of the intermediate with 4-amino-5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and the final conversion of the resulting product to the amide form. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
Applications De Recherche Scientifique
2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases. In vitro and in vivo studies have shown that this compound inhibits the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling. These kinases play important roles in the development and progression of cancer and autoimmune diseases, making them attractive targets for drug development.
Propriétés
Formule moléculaire |
C21H24N2O4S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c22-19(24)18-16-5-1-2-6-17(16)28-21(18)23-20(25)13-7-9-14(10-8-13)27-12-15-4-3-11-26-15/h7-10,15H,1-6,11-12H2,(H2,22,24)(H,23,25) |
Clé InChI |
XHIHKEPIGAKSSE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

